![molecular formula C25H25NO7 B14166984 1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14166984.png)
1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline is a complex organic compound that features a unique combination of structural motifs, including a benzodioxepin ring, a chromenone moiety, and a proline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline typically involves multi-step organic reactions. The key steps include the formation of the benzodioxepin ring, the chromenone moiety, and the coupling with D-proline.
Formation of Benzodioxepin Ring: The benzodioxepin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of Chromenone Moiety: The chromenone structure is typically formed via the condensation of salicylaldehyde derivatives with active methylene compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of Lewis acids or bases.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or sulfonic acids.
Wissenschaftliche Forschungsanwendungen
1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s structural motifs may impart interesting physical and chemical properties, making it useful in the development of new materials.
Wirkmechanismus
The mechanism of action of 1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline is not fully understood. it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxepin and chromenone moieties may play a crucial role in these interactions by providing specific binding sites and electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin: A simpler analog that lacks the chromenone and proline moieties.
Chromenone Derivatives: Compounds that contain the chromenone structure but lack the benzodioxepin and proline components.
Proline Derivatives: Compounds that feature the proline moiety but do not include the benzodioxepin and chromenone structures.
Uniqueness
1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline is unique due to its combination of three distinct structural motifs, which may confer unique biological and chemical properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C25H25NO7 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H25NO7/c1-14-22(15-5-8-20-21(12-15)32-11-3-10-31-20)23(28)16-6-7-19(27)17(24(16)33-14)13-26-9-2-4-18(26)25(29)30/h5-8,12,18,27H,2-4,9-11,13H2,1H3,(H,29,30) |
InChI-Schlüssel |
OLGWJMXQAJFNQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3C(=O)O)C4=CC5=C(C=C4)OCCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride](/img/structure/B14166901.png)
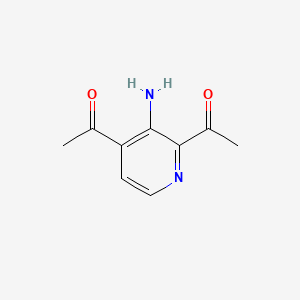
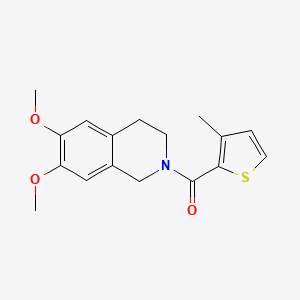
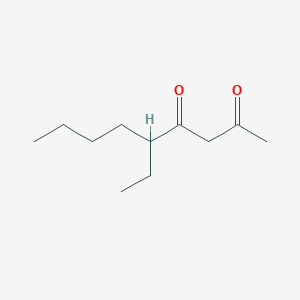

![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166935.png)
![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166941.png)
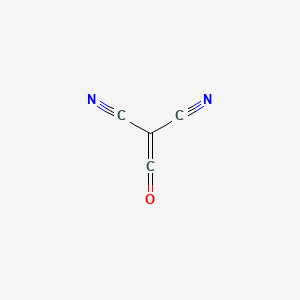
![(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine](/img/structure/B14166951.png)
![Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-](/img/structure/B14166967.png)
![9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)-](/img/structure/B14166975.png)
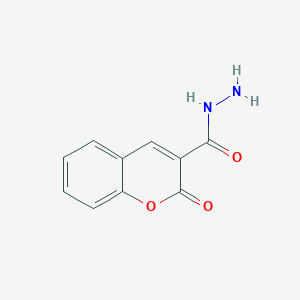
![(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14166992.png)

